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molecular formula C4H6N4 B1252368 3-Hydrazinylpyridazine CAS No. 40972-16-5

3-Hydrazinylpyridazine

Cat. No. B1252368
M. Wt: 110.12 g/mol
InChI Key: YTRGNBTVTHPFJM-UHFFFAOYSA-N
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Patent
US04526890

Procedure details

The hydrazino pyridazine starting materials can be prepared by known procedures. For example, 3,6-dichloro-4-methylpyridazine heated at reflux with excess hydrazine hydrate (50 percent in water) for 0.3 to 1 hour produces 3-chloro-4-methyl-6-hydrazinopyridazine and 3-chloro-5-methyl-6-hydrazinopyridazine. The isomers can be separated by fractional crystallization using ethanol as a solvent. See, Takahayashi, Pharm. Bull., 5, 229 (1957); Chem. Abstr. 52:6359, Linholter et al., Acta Chem. Scand. 16, 2389 (1962); Chem. Abstr. 59:1632g, Steck et al., J. Amer. Chem. Soc., 76, 4454 (1954) and Horning et al., J. Org. Chem., 20, 707 (1955).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1](C1N=NC=CC=1)[NH2:2].[Cl:9][C:10]1[N:11]=[N:12][C:13]([Cl:17])=[CH:14][C:15]=1[CH3:16].O.[NH2:19][NH2:20]>>[Cl:9][C:10]1[N:11]=[N:12][C:13]([NH:1][NH2:2])=[CH:14][C:15]=1[CH3:16].[Cl:17][C:13]1[N:19]=[N:20][C:10]([NH:11][NH2:12])=[C:15]([CH3:16])[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C=1N=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1C)NN
Name
Type
product
Smiles
ClC=1N=NC(=C(C1)C)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04526890

Procedure details

The hydrazino pyridazine starting materials can be prepared by known procedures. For example, 3,6-dichloro-4-methylpyridazine heated at reflux with excess hydrazine hydrate (50 percent in water) for 0.3 to 1 hour produces 3-chloro-4-methyl-6-hydrazinopyridazine and 3-chloro-5-methyl-6-hydrazinopyridazine. The isomers can be separated by fractional crystallization using ethanol as a solvent. See, Takahayashi, Pharm. Bull., 5, 229 (1957); Chem. Abstr. 52:6359, Linholter et al., Acta Chem. Scand. 16, 2389 (1962); Chem. Abstr. 59:1632g, Steck et al., J. Amer. Chem. Soc., 76, 4454 (1954) and Horning et al., J. Org. Chem., 20, 707 (1955).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1](C1N=NC=CC=1)[NH2:2].[Cl:9][C:10]1[N:11]=[N:12][C:13]([Cl:17])=[CH:14][C:15]=1[CH3:16].O.[NH2:19][NH2:20]>>[Cl:9][C:10]1[N:11]=[N:12][C:13]([NH:1][NH2:2])=[CH:14][C:15]=1[CH3:16].[Cl:17][C:13]1[N:19]=[N:20][C:10]([NH:11][NH2:12])=[C:15]([CH3:16])[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C=1N=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1C)NN
Name
Type
product
Smiles
ClC=1N=NC(=C(C1)C)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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